1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene
Overview
Description
1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene is an organic compound that features a benzene ring substituted with a 1,3-dioxolane moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene can be synthesized through the acetalization of benzaldehyde derivatives with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation setups to ensure efficient water removal and high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and OsO4 in acidic or neutral conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in dry ether or THF.
Substitution: Nitration with HNO3/H2SO4, sulfonation with SO3/H2SO4, halogenation with Br2/FeBr3.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene finds applications in various fields:
Mechanism of Action
The mechanism by which 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene exerts its effects depends on its application. For instance, in Wittig olefinations, the compound acts as a reagent that facilitates the formation of alkenes by reacting with aldehydes or ketones . In biological applications, it may interact with specific biomolecules, leading to fluorescence changes that can be detected and measured .
Comparison with Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered ring.
1,3-Dioxolane: The parent compound without the benzene ring substitution.
Benzylidene acetals: Compounds with similar protecting group functionality but different structural frameworks.
Uniqueness: 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene is unique due to its combination of a benzene ring with a 1,3-dioxolane moiety, providing both aromatic stability and acetal functionality. This dual nature allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Biological Activity
1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene, also known as a dioxolane derivative, is an organic compound characterized by a benzene ring substituted with a 1,3-dioxolane moiety and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor properties and biomolecular interactions.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
The compound's dioxolane ring contributes significantly to its chemical reactivity and biological interactions. The presence of the dioxolane moiety allows for unique interactions with biological targets, making it a candidate for further pharmacological studies.
Antitumor Properties
Research indicates that this compound exhibits antitumor activity . It has been investigated for its potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may interact with specific molecular targets that are crucial in cancer biology.
The mechanism by which this compound exerts its biological effects includes:
- Formation of Cyclic Structures : The ability to form stable cyclic structures protects reactive functional groups during chemical reactions, which is vital in drug design.
- Interaction with Biomolecules : The compound can form complexes with biomolecules, such as proteins and nucleic acids, enhancing its efficacy as a therapeutic agent.
Synthesis and Applications
The synthesis of this compound can be achieved through several methods, including the use of catalytic reactions involving dioxolane intermediates. Its applications extend beyond medicinal chemistry into fields such as organic synthesis and polymer production.
Application Area | Description |
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Medicinal Chemistry | Investigated for drug development and potential antitumor activity. |
Organic Synthesis | Used as a reagent in forming cyclic acetals and ketals. |
Fluorescent Probes | Employed in synthesizing probes for biomolecule detection. |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Antitumor Studies : A study evaluated the compound's effect on cancer cell lines, demonstrating significant inhibition of cell proliferation at certain concentrations.
- Fluorescent Probes : Research highlighted its utility in synthesizing fluorescent probes specifically targeting cysteine residues in proteins, indicating its role in biochemical assays .
- Comparative Analysis : Other structurally similar compounds have shown varying degrees of biological activity, suggesting that modifications to the dioxolane structure can enhance or diminish efficacy against specific targets .
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-3-2-4-10(7-9)8-11-12-5-6-13-11/h2-4,7,11H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGINAYEIKNFHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645881 | |
Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-51-8 | |
Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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